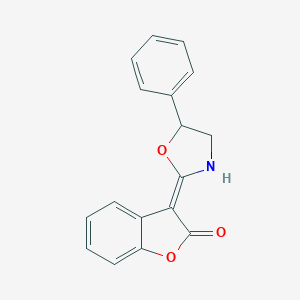
Dimethyl 2-(2-imidazolidinylidene)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-imidazolidinylidene)malonate, also known as DMDI, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains two imidazolidine rings and a malonate ester group. DMDI has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Mecanismo De Acción
The mechanism of action of Dimethyl 2-(2-imidazolidinylidene)malonate is not fully understood. However, it is believed to interact with various biological targets, including DNA and proteins. Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Dimethyl 2-(2-imidazolidinylidene)malonate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in these cells. Dimethyl 2-(2-imidazolidinylidene)malonate has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dimethyl 2-(2-imidazolidinylidene)malonate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. Dimethyl 2-(2-imidazolidinylidene)malonate is also stable under a wide range of conditions, making it suitable for various applications. However, Dimethyl 2-(2-imidazolidinylidene)malonate has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the study of Dimethyl 2-(2-imidazolidinylidene)malonate. One potential direction is the development of Dimethyl 2-(2-imidazolidinylidene)malonate-based drug delivery systems for the targeted delivery of drugs to cancer cells. Another direction is the synthesis of novel polymers and materials using Dimethyl 2-(2-imidazolidinylidene)malonate as a building block. Additionally, the use of Dimethyl 2-(2-imidazolidinylidene)malonate as a ligand for various metal catalysts could lead to the development of more efficient and effective catalysts.
Métodos De Síntesis
The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate involves the reaction of malononitrile with formaldehyde and ammonia to form 2-(2-imidazolidinylidene)malononitrile. This compound is then subjected to a reduction reaction with sodium borohydride in the presence of dimethyl sulfate to yield Dimethyl 2-(2-imidazolidinylidene)malonate. The synthesis of Dimethyl 2-(2-imidazolidinylidene)malonate is relatively simple and can be achieved through a one-pot reaction.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-imidazolidinylidene)malonate has been widely used in scientific research due to its unique chemical structure and properties. It has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
In medicinal chemistry, Dimethyl 2-(2-imidazolidinylidene)malonate has been investigated for its potential as an antitumor agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Dimethyl 2-(2-imidazolidinylidene)malonate has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with various drugs.
In materials science, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a building block for the synthesis of novel polymers and materials. It has been shown to exhibit unique mechanical and thermal properties, making it a promising candidate for various applications.
In catalysis, Dimethyl 2-(2-imidazolidinylidene)malonate has been used as a ligand for various metal catalysts. It has been shown to enhance the catalytic activity and selectivity of these catalysts, making them more efficient and effective.
Propiedades
Fórmula molecular |
C8H12N2O4 |
|---|---|
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
dimethyl 2-imidazolidin-2-ylidenepropanedioate |
InChI |
InChI=1S/C8H12N2O4/c1-13-7(11)5(8(12)14-2)6-9-3-4-10-6/h9-10H,3-4H2,1-2H3 |
Clave InChI |
YVXYTNHJYFWMFM-UHFFFAOYSA-N |
SMILES |
COC(=O)C(=C1NCCN1)C(=O)OC |
SMILES canónico |
COC(=O)C(=C1NCCN1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,3-Dimethyl-5-{[(2-nitrophenyl)sulfanyl]amino}benzene](/img/structure/B230443.png)


![Allyl thieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B230451.png)
![2-acetyl-6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B230453.png)


![[1-(2-Hydroxyethyl)imidazolidin-2-ylidene]malononitrile](/img/structure/B230471.png)
